![molecular formula C11H12BrNO B13685601 9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13685601.png)
9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: is a heterocyclic compound that belongs to the class of benzoazepines. This compound is characterized by a seven-membered ring fused to a benzene ring, with a bromine atom at the 9th position and a methyl group at the 8th position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of 8-methyl-1,2,3,4-tetrahydrobenzo[B]azepin-5-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the carbonyl group in the benzoazepinone ring can yield the corresponding alcohol.
Substitution: The bromine atom at the 9th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 9-bromo-8-methylbenzo[B]azepin-5-carboxylic acid.
Reduction: Formation of 9-bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5-ol.
Substitution: Formation of 9-substituted derivatives, such as 9-amino-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, 9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers, coatings, or other advanced materials.
Mécanisme D'action
The exact mechanism of action of 9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group in the benzoazepinone ring can participate in various interactions, such as hydrogen bonding or halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
8-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: Lacks the bromine atom at the 9th position.
9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: Lacks the methyl group at the 8th position.
9-Chloro-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: Has a chlorine atom instead of a bromine atom at the 9th position.
Uniqueness: The presence of both the bromine atom at the 9th position and the methyl group at the 8th position imparts unique chemical and physical properties to 9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C11H12BrNO |
|---|---|
Poids moléculaire |
254.12 g/mol |
Nom IUPAC |
9-bromo-8-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H12BrNO/c1-7-4-5-8-9(14)3-2-6-13-11(8)10(7)12/h4-5,13H,2-3,6H2,1H3 |
Clé InChI |
DVTRBFUYWWHALC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)CCCN2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


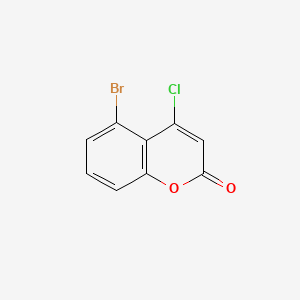

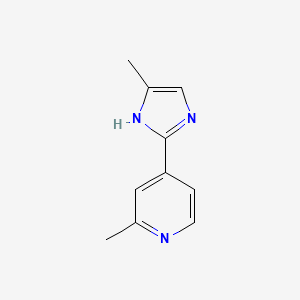

![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)

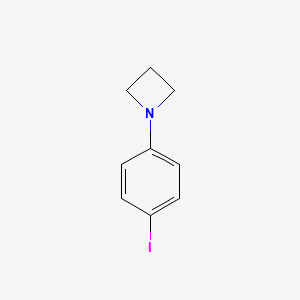
![Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13685567.png)
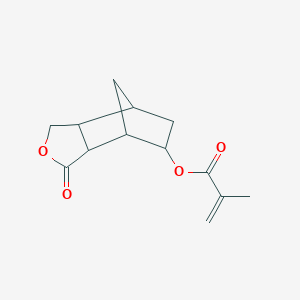
![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)
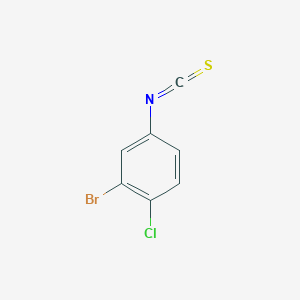
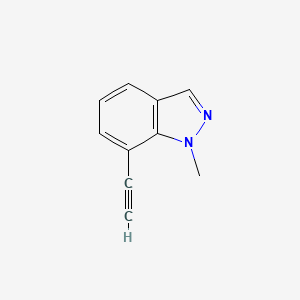
![6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13685591.png)

